Kv1.3 Channel Inhibition: Khellinone Chalcone Derivative (16) vs. ShK Toxin Mimetics
Chalcone derivatives of khellinone, particularly compound 16 (3-(4,7-dimethoxy-6-hydroxybenzofuran-5-yl)-1-phenyl-3-oxopropene), demonstrate potent inhibition of the Kv1.3 potassium channel, a validated target for T-cell-mediated autoimmune diseases like multiple sclerosis [1]. This inhibition is characterized by a Kd value of 300–800 nM and a Hill coefficient of 2, indicating positive cooperativity [1]. In contrast, alternative Kv1.3 blockers such as ShK toxin mimetics require complex peptide synthesis and often exhibit different selectivity profiles [2].
| Evidence Dimension | Kv1.3 Potassium Channel Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 300–800 nM (for khellinone chalcone derivative 16) |
| Comparator Or Baseline | Khellin (parent compound): Not reported as a direct Kv1.3 blocker; ShK toxin (peptide): Kd ~ 11 pM (higher affinity but different modality) |
| Quantified Difference | Khellinone derivative 16 achieves submicromolar affinity; khellin lacks reported Kv1.3 activity. |
| Conditions | Patch-clamp electrophysiology on Kv1.3 channels expressed in mammalian cells |
Why This Matters
Khellinone derivatives provide a small-molecule alternative to peptide-based Kv1.3 blockers, offering advantages in oral bioavailability and synthetic tractability for immunosuppressive drug development.
- [1] Baell, J. B., Gable, R. W., Harvey, A. J., Toovey, N., Herzog, T., Hänsel, W., & Wulff, H. (2004). Khellinone derivatives as blockers of the voltage-gated potassium channel Kv1.3: synthesis and immunosuppressive activity. Journal of Medicinal Chemistry, 47(9), 2326-2336. DOI: 10.1021/jm030523s View Source
- [2] Harvey, A. J., Baell, J. B., Toovey, N., Homerick, D., & Wulff, H. (2006). A New Class of Blockers of the Voltage-Gated Potassium Channel Kv1.3 via Modification of the 4- or 7-Position of Khellinone. Journal of Medicinal Chemistry, 49(4), 1433-1441. DOI: 10.1021/jm050839v View Source
